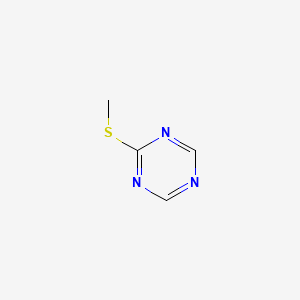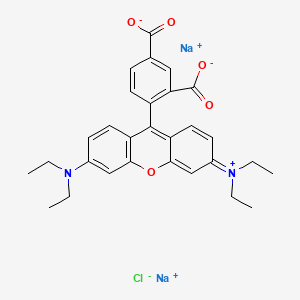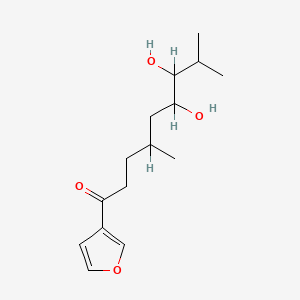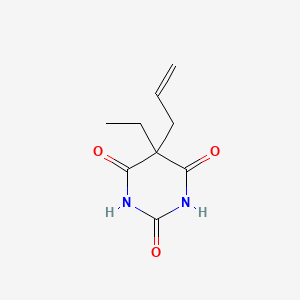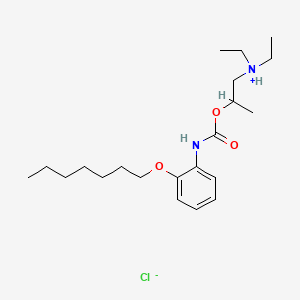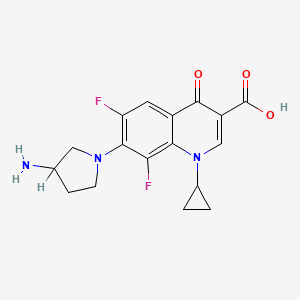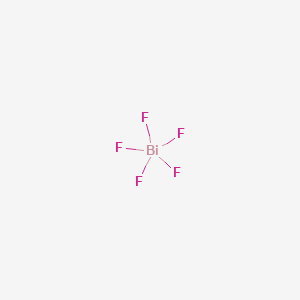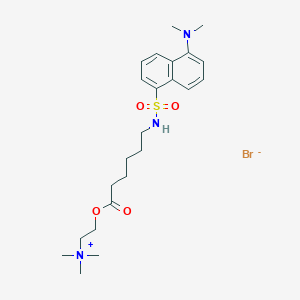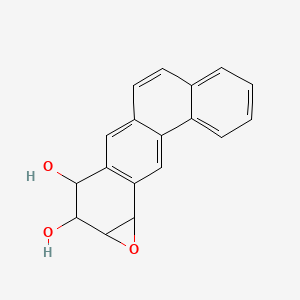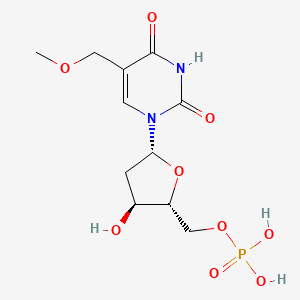
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group
Preparation Methods
The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine derivative and the phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate include other pyrimidine derivatives and tetrahydrofuran-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
53212-98-9 |
|---|---|
Molecular Formula |
C11H17N2O9P |
Molecular Weight |
352.23 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N2O9P/c1-20-4-6-3-13(11(16)12-10(6)15)9-2-7(14)8(22-9)5-21-23(17,18)19/h3,7-9,14H,2,4-5H2,1H3,(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
DCWNIFTUDYKKFN-DJLDLDEBSA-N |
SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Synonyms |
5-methoxymethyl-2'-deoxyuridine-5'-monophosphate 5-methoxymethyl-2'-deoxyuridine-5'-monophosphate, ammonium salt MMUdR-MP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


